Cas no 60148-13-2 (2-(isocyanomethyl)pyridine)
2-(isocyanomethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Isocyanomethylpridine
- 2-(ISOCYANOMETHYL)PYRIDINE
- pyridine, 2-(isocyanomethyl)-
- 60148-13-2
- MFCD02664553
- EN300-1836683
- SCHEMBL12194161
- FT-0651371
- 2-isocyanomethylpyridine
- J-506442
- AKOS006280262
- DTXSID60377967
- AS-19823
- DB-072749
- 76594-49-5
- DTXCID20328995
- DB-364225
- 2-(isocyanomethyl)pyridine
-
- MDL: MFCD02664553
- Inchi: 1S/C7H6N2/c1-8-6-7-4-2-3-5-9-7/h2-5H,6H2
- InChI Key: QDGBDMBHUVUXRL-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1C[N+]#[C-]
Computed Properties
- Exact Mass: 118.05318
- Monoisotopic Mass: 118.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 17.2Ų
Experimental Properties
- PSA: 17.25
2-(isocyanomethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I809005-25mg |
2-(isocyanomethyl)pyridine |
60148-13-2 | 25mg |
$144.00 | 2023-05-18 | ||
| TRC | I809005-50mg |
2-(isocyanomethyl)pyridine |
60148-13-2 | 50mg |
$207.00 | 2023-05-18 | ||
| TRC | I809005-100mg |
2-(isocyanomethyl)pyridine |
60148-13-2 | 100mg |
$374.00 | 2023-05-18 | ||
| Alichem | A029198801-250mg |
2-(Isocyanomethyl)pyridine |
60148-13-2 | 95% | 250mg |
$576.30 | 2023-09-01 | |
| Alichem | A029198801-1g |
2-(Isocyanomethyl)pyridine |
60148-13-2 | 95% | 1g |
$1384.74 | 2023-09-01 | |
| eNovation Chemicals LLC | D574879-5g |
2-(Isocyanomethyl)pyridine |
60148-13-2 | 97% | 5g |
$1200 | 2023-09-01 | |
| eNovation Chemicals LLC | D574879-25g |
2-(Isocyanomethyl)pyridine |
60148-13-2 | 97% | 25g |
$3500 | 2023-09-01 | |
| Ambeed | A312374-1g |
2-Isocyanomethylpridine |
60148-13-2 | 97% | 1g |
$3679.0 | 2025-02-21 | |
| Enamine | EN300-1836683-0.05g |
2-(isocyanomethyl)pyridine |
60148-13-2 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1836683-0.1g |
2-(isocyanomethyl)pyridine |
60148-13-2 | 0.1g |
$678.0 | 2023-09-19 |
2-(isocyanomethyl)pyridine Suppliers
2-(isocyanomethyl)pyridine Related Literature
-
Pravin Patil,Maryam Ahmadian-Moghaddam,Alexander D?mling Green Chem. 2020 22 6902
Additional information on 2-(isocyanomethyl)pyridine
Introduction to 2-(isocyanomethyl)pyridine (CAS No: 60148-13-2)
2-(isocyanomethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 60148-13-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine ring substituted with an isocyanomethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural motif of 2-(isocyanomethyl)pyridine has garnered considerable attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and inflammatory disorders.
The chemical structure of 2-(isocyanomethyl)pyridine consists of a six-membered aromatic ring containing nitrogen, attached to a carbon atom that is further linked to an isocyanomethyl group. This configuration imparts reactivity that is both challenging and rewarding for synthetic chemists. The presence of the isocyanomethyl group allows for facile functionalization, enabling the construction of complex molecular architectures through nucleophilic addition reactions. Such reactivity has been exploited in recent years to develop innovative strategies for the synthesis of peptidomimetics and small-molecule inhibitors.
In recent years, 2-(isocyanomethyl)pyridine has emerged as a key building block in the pharmaceutical industry. Its ability to serve as a precursor for the preparation of biologically active compounds has been leveraged in the development of drugs with enhanced efficacy and reduced side effects. For instance, researchers have utilized derivatives of 2-(isocyanomethyl)pyridine to design molecules that interact with specific protein targets involved in diseases such as Alzheimer's and Parkinson's. These studies highlight the compound's potential as a scaffold for next-generation therapeutics.
One of the most compelling aspects of 2-(isocyanomethyl)pyridine is its role in the synthesis of novel ligands for G-protein coupled receptors (GPCRs). GPCRs are a vast family of membrane receptors that play crucial roles in signal transduction pathways, making them attractive targets for drug discovery. By incorporating 2-(isocyanomethyl)pyridine into GPCR ligands, scientists have been able to develop compounds with improved binding affinities and selectivity. This approach has led to promising candidates for treating conditions such as hypertension, diabetes, and autoimmune diseases.
The use of 2-(isocyanomethyl)pyridine in medicinal chemistry extends beyond GPCRs. It has also been employed in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The isocyanomethyl group provides a handle for further derivatization, allowing chemists to fine-tune the properties of these inhibitors. Recent studies have demonstrated that compounds derived from 2-(isocyanomethyl)pyridine can selectively inhibit specific kinases while sparing others, thereby reducing off-target effects and improving therapeutic outcomes.
Another area where 2-(isocyanomethyl)pyridine has made significant contributions is in the field of materials science. Its unique structural features make it an excellent candidate for designing functional materials with applications ranging from catalysis to electronics. For example, researchers have explored its use as a monomer in polymer synthesis, creating materials with tailored properties such as high thermal stability and mechanical strength. These advancements underscore the compound's versatility beyond pharmaceutical applications.
The synthesis of 2-(isocyanomethyl)pyridine itself presents intriguing challenges due to its reactive nature. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to prevent unwanted side reactions. However, recent advances in synthetic methodology have made it possible to access this compound more efficiently and on larger scales. These improvements have opened up new avenues for its use in industrial applications and academic research.
In conclusion, 2-(isocyanomethyl)pyridine (CAS No: 60148-13-2) is a multifaceted compound with far-reaching implications in chemistry and medicine. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its importance in drug discovery and materials science is likely to grow even further. The ongoing exploration of its potential will undoubtedly lead to exciting developments in the years to come.
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